Cas no 312511-59-4 (<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole)
![<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole structure](https://ja.kuujia.com/scimg/cas/312511-59-4x500.png)
<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole 化学的及び物理的性質
名前と識別子
-
- <br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole
- AG-205/12497070
- 4-[4-(AZEPANE-1-CARBONYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE
- (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(hexahydro-1H-azepin-1-yl)methanone
- [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](azepan-1-yl)methanone
- 4-[4-(1-azepanylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
- (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone
- 4-[4-(azepan-1-ylcarbonyl)-5-methyl-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
- CHEMBL1602940
- HMS3318L07
- [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone
- SR-01000457152
- SMR000129853
- AKOS001684982
- Oprea1_113059
- 3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole
- CS-0333150
- HMS2159M13
- STK759565
- ROJNXRWXKXAUPJ-UHFFFAOYSA-N
- SR-01000457152-1
- MLS000519434
- [1-(4-Aminofurazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl](azepan-1-yl)methanone
- DTXSID701113914
- [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-(azepan-1-yl)methanone
- 312511-59-4
-
- インチ: InChI=1S/C12H17N7O2/c1-8-9(12(20)18-6-4-2-3-5-7-18)14-17-19(8)11-10(13)15-21-16-11/h2-7H2,1H3,(H2,13,15)
- InChIKey: ROJNXRWXKXAUPJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 291.14437281Da
- どういたいしつりょう: 291.14437281Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403820-500mg |
(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone |
312511-59-4 | 98% | 500mg |
¥5769.00 | 2024-08-02 |
<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
6. Book reviews
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazoleに関する追加情報
Introduction to 3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole (CAS No. 312511-59-4)
3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole (CAS No. 312511-59-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to a class of heterocyclic molecules that exhibit a rich chemical diversity, making it a valuable scaffold for the development of novel therapeutic agents. The presence of multiple pharmacophoric moieties in its structure, including an amino group, an azepanoyl moiety, and a triazolyl unit, positions this compound as a promising candidate for further exploration in drug discovery.
The structure of this compound is characterized by a central 1,2,5-oxadiazole ring, which is flanked by an amino group at the 3-position and a complex substituted triazolyl group at the 4-position. The triazolyl group itself is further functionalized with a 4-(azepan-1-ylcarbonyl)-5-methyl substituent, adding another layer of complexity to its chemical profile. This intricate arrangement of functional groups not only contributes to the compound's molecular rigidity but also provides multiple sites for interaction with biological targets.
In recent years, there has been a growing interest in the development of heterocyclic compounds as pharmacological agents due to their ability to modulate biological pathways effectively. The 1,2,5-oxadiazole core is particularly noteworthy for its presence in numerous bioactive molecules that have demonstrated efficacy in treating various diseases. The incorporation of additional heterocyclic units, such as the triazolyl moiety in this compound, can enhance its binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole is its potential as a drug discovery scaffold. The combination of an amino group and an azepanoyl moiety creates multiple opportunities for further derivatization, allowing chemists to fine-tune its pharmacological properties. This flexibility makes it an attractive candidate for designing molecules with enhanced pharmacokinetic profiles and reduced toxicity.
Recent studies have highlighted the importance of bioisosteric replacements in drug design as a strategy to improve molecular properties such as solubility and metabolic stability. The presence of the triazolyl group in this compound serves as an excellent example of such a bioisostere. Triazoles are known for their ability to mimic other heterocyclic systems while maintaining or even enhancing biological activity. This characteristic makes them particularly valuable in medicinal chemistry for creating novel drug candidates.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the azepanoyl group at the 4-position of the triazolyl moiety is particularly challenging due to its sensitivity to hydrolysis and other side reactions. However, advances in synthetic methodologies have made it possible to achieve these transformations with increasing efficiency.
In terms of biological activity, preliminary studies on 3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-y]-1,2,5 oxadiazole have shown promising results in several in vitro assays. The compound has demonstrated interactions with enzymes and receptors that are implicated in various disease pathways. For instance, its ability to modulate the activity of certain kinases has been observed in cell-based assays, suggesting potential applications in oncology research.
The pharmacokinetic profile of this compound is another area of interest. Due to its complex structure, it is expected to exhibit unique absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are needed to fully elucidate these characteristics and optimize its bioavailability. However, initial pharmacokinetic assessments suggest that this compound may have favorable properties for oral administration.
One particularly exciting aspect of this research is the potential application of computational chemistry techniques in the design and optimization of molecules like this one. Molecular modeling and virtual screening can be used to predict how different structural modifications will affect biological activity. These computational approaches can significantly reduce the time and cost associated with traditional high-throughput screening methods.
The development of new therapeutic agents often involves collaboration between chemists who design molecules and biologists who evaluate their activity. In this context, 3-Amino -4-[4-(azepan - 1 - ylcarbonyl) - 5 - methyl - 1 H - 1 , 2 , 3 - tri azol - 1 - yl] - 1 , 2 , 5 ox adiazole (CAS No . 31251 - 59 - 4) serves as an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery.
The future prospects for this compound are promising. As more data becomes available on its biological activity and pharmacokinetic properties, it will be possible to refine its structure further into lead compounds or even clinical candidates . This process will likely involve additional synthetic modifications aimed at improving potency , selectivity , and overall drug-like properties .
312511-59-4 (<br>3-Amino-4-[4-(azepan-1-ylcarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-ox adiazole) 関連製品
- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)
- 2034386-13-3(4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide)
- 80370-59-8(Desthiazoximic Acid Ceftiofur (>85%))
- 2230875-10-0(6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine)
- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)
- 51292-42-3(2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid)
- 497083-24-6(3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid)
- 1256802-56-8(3-Hydroxy-2-methoxyisonicotinic acid)
- 1172545-82-2(1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea)
- 1261616-22-1(1,4-Difluoro-2-isocyanato-3-methoxybenzene)




